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Introduction

Glucokinase (GK) activators (GKASs) represent a novel class of oral hypoglycemic agents for
the treatment of Type 2 Diabetes (T2D). By allosterically activating the GK enzyme, a key
glucose sensor in the pancreas and liver, these agents aim to restore glucose homeostasis.
This guide provides a detailed comparison of two such GKAs: BMS-820132, a partial activator
developed by Bristol Myers Squibb, and Dorzagliatin, a dual-acting activator from Hua Medicine
that has received market approval in China. While Dorzagliatin has a wealth of clinical data,
information on BMS-820132 is primarily from preclinical and early clinical development, as its
progression appears to have been discontinued.

Mechanism of Action: A Tale of Two Activators

Both BMS-820132 and Dorzagliatin target the allosteric site of the glucokinase enzyme, but
with distinct activation profiles.

Dorzagliatin is described as a dual-acting GKA, meaning it targets glucokinase in both the
pancreas and the liver.[1] This dual action leads to:

 In the pancreas: Enhanced glucose-stimulated insulin secretion (GSIS) from B-cells.[1]
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« Inthe liver: Increased glucose uptake and glycogen synthesis, leading to reduced hepatic
glucose output.[1]

BMS-820132 was developed as a "partial” GKA.[2][3] The rationale behind this approach was
to mitigate the risk of hypoglycemia observed with earlier, "full* GKAs.[2][3] By being a partial
activator, BMS-820132 was designed to have a more moderate effect on glucokinase, thereby
maintaining efficacy while improving the safety profile, particularly concerning hypoglycemia.[2]

Signaling Pathway of Glucokinase Activators
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Caption: Signaling pathway of Glucokinase Activators in pancreas and liver.

Efficacy Data

A direct comparison of clinical efficacy is challenging due to the different development stages of
the two compounds. Dorzagliatin has extensive data from Phase Il trials, while publicly
available efficacy data for BMS-820132 is limited to preclinical studies.
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Dorzagliatin: Clinical Efficacy in T2D

Dorzagliatin has demonstrated significant and sustained glycemic control in two pivotal Phase
Il trials: the SEED study (monotherapy in drug-naive patients) and the DAWN study (add-on to

metformin).

Efficacy Parameter

SEED Study
(Monotherapy) - 24 Weeks

DAWN Study (Add-on to
Metformin) - 24 Weeks

Primary Endpoint

Change from baseline in

Change from baseline in

HbAlc HbAlc
Dorzagliatin Group -1.07% -1.02%
Placebo Group -0.50% -0.36%

Treatment Difference

-0.57% (p<0.001)

-0.66% (p<0.0001)

2h-Postprandial Glucose

Significant reduction vs.

placebo

Significant reduction vs.

placebo

Fasting Plasma Glucose

Significant reduction vs.

placebo

Not the primary mechanism,

metformin addresses FPG

HOMAZ2-3 (B-cell function)

Significantly improved vs.

placebo

Significantly improved vs.

placebo

HOMA2-IR (Insulin

Resistance)

Not significantly changed

Significantly improved vs.

placebo

Data from the SEED and DAWN studies.[4][5]

BMS-820132: Preclinical and Early Clinical Findings

Quantitative human efficacy data for BMS-820132 from its Phase | trials (NCT01105429 and
NCT01290575) are not publicly available. The primary focus of these studies was on safety,

tolerability, and pharmacokinetics.[2]

Preclinical studies in Zucker diabetic fatty (ZDF) rats, a model of T2D, showed that BMS-
820132 had a glucose-lowering effect.[2] However, in healthy euglycemic rats and dogs,

administration of BMS-820132 at therapeutic exposures led to significant hypoglycemia and
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associated toxicities.[2] These adverse effects were not observed in the hyperglycemic ZDF
rats, suggesting the toxicity was secondary to the exaggerated pharmacology of potent GK
activation in a non-diabetic state.[2]

Experimental Protocols

Dorzagliatin Phase Ill Clinical Trial Workflow (SEED &
DAWN Studies)

The SEED (monotherapy) and DAWN (add-on to metformin) studies followed a similar design.

Treatment Period

lomization
lacebo in SEED)
(1:1in DAWN)

eeeeeee

Dose Escalation

Multiple Ascending Dose (MAD)
- BMS-820132 or Placebo

(NCT01290575)
Assessments:

- Safety & Tolerability
- Pharmacokinetics (PK)
- Pharmacodynamics (PD)
(Blood Glucose)

Enroliment of T2D patients w—
(on metformin background therapy) Y,

Single Ascending Dose (SAD)
- BMS-820132 or Placebo
(NCT01105429)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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